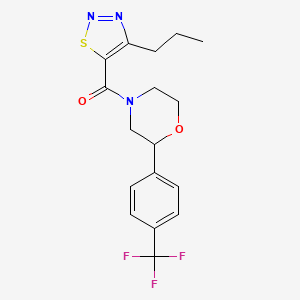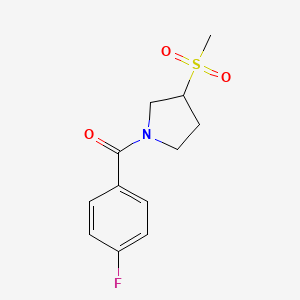
(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a chemical compound that has gained attention in scientific research. This compound is a derivative of pyrrolidine, which is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Crystallographic Analysis
A study focused on the synthesis and crystal structure of related compounds, including boric acid ester intermediates with benzene rings. These compounds were obtained through a three-step substitution reaction and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was employed to compare molecular structures with crystallographic data, revealing insights into the molecular electrostatic potential and frontier molecular orbitals. This research underscores the importance of these methods in understanding the structural and electronic properties of complex organic compounds (Huang et al., 2021).
Development of Solution Formulations
Another study explored the development of a solution formulation for a poorly water-soluble compound intended for arrhythmia treatment. The formulation aimed to increase in vivo exposure, highlighting the challenges and strategies in formulating compounds for biological applications. This research emphasizes the importance of solubilized, precipitation-resistant formulations in enhancing plasma concentrations and dose proportionality in early toxicology and clinical studies (Burton et al., 2012).
Catalyst- and Solvent-Free Synthesis
A catalyst- and solvent-free synthesis approach was developed for the regioselective synthesis of a heterocyclic amide from N-acylation, showcasing an efficient method for synthesizing complex organic molecules. This study provides insights into microwave-assisted Fries rearrangement and the theoretical studies of the prototropy process, contributing to the field of green chemistry by reducing the use of harmful solvents and catalysts (Moreno-Fuquen et al., 2019).
Anticonvulsant Agents
Research on the design and synthesis of novel compounds as sodium channel blockers and anticonvulsant agents demonstrates the therapeutic potential of such molecules. This study highlights the process of identifying compounds with significant efficacy in preclinical models, underscoring the ongoing efforts to discover new treatments for neurological disorders (Malik & Khan, 2014).
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-18(16,17)11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPVNHSGKYNXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1S)-1-Aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride](/img/structure/B2638936.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638937.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)

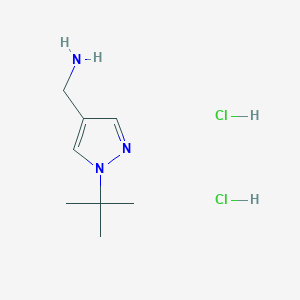
![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2638946.png)
![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)

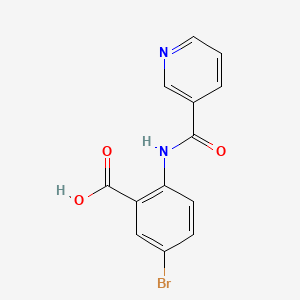
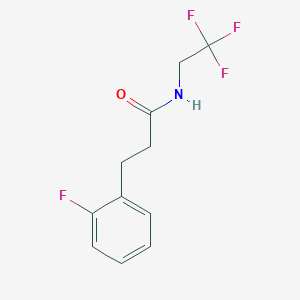
![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)
